molecular formula C13H17ClN2O2 B2409873 2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one CAS No. 2411301-58-9

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one

Cat. No.: B2409873
CAS No.: 2411301-58-9
M. Wt: 268.74
InChI Key: MEHCCMPNLREXPB-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one is a synthetic organic compound that features a unique structure combining a piperidine ring, an oxazole ring, and a chlorinated propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-oxazoline with aldehydes or ketones under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate amines.

    Coupling of the Rings: The oxazole and piperidine rings are coupled using a suitable linker, such as a chlorinated propanone, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazoline derivatives.

    Substitution: The chlorinated propanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted propanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies investigating the biological activity of oxazole and piperidine derivatives.

    Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules, including natural product analogs and novel heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares the chlorinated ethanone moiety but features a tetrahydroquinoline ring instead of the piperidine and oxazole rings.

    N~2~-[4-Chloro-2-(trifluoromethyl)phenyl]-6-methyl-N~4~-(5-methyl-1,2-oxazol-3-yl)-2,4-pyrimidinediamine: This compound includes an oxazole ring and a chlorinated phenyl group, similar to the target compound.

Uniqueness

The uniqueness of 2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole and piperidine rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and chemical synthesis.

Properties

IUPAC Name

2-chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-7-12(15-18-9)8-11-3-5-16(6-4-11)13(17)10(2)14/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHCCMPNLREXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=C2CCN(CC2)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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